molecular formula C12H15NO4 B024901 Diethyl 5-methylpyridine-2,3-dicarboxylate CAS No. 105151-48-2

Diethyl 5-methylpyridine-2,3-dicarboxylate

Cat. No.: B024901
CAS No.: 105151-48-2
M. Wt: 237.25 g/mol
InChI Key: KIDQHBXPNBCITQ-UHFFFAOYSA-N
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Description

Diethyl 5-methylpyridine-2,3-dicarboxylate is an organic compound with the molecular formula C12H15NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its pale yellow oil appearance and is slightly soluble in acetonitrile and dimethyl sulfoxide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-methylpyridine-2,3-dicarboxylate typically involves the esterification of 5-methylpyridine-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-methylpyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 5-methylpyridine-2,3-dicarboxylic acid.

    Reduction: 5-methylpyridine-2,3-dimethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 5-methylpyridine-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl 5-methylpyridine-2,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The pyridine ring can interact with enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
  • Diethyl 4-methylpyridine-2,3-dicarboxylate
  • Diethyl 5-ethylpyridine-2,3-dicarboxylate

Uniqueness

Diethyl 5-methylpyridine-2,3-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in various research applications.

Properties

IUPAC Name

diethyl 5-methylpyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-4-16-11(14)9-6-8(3)7-13-10(9)12(15)17-5-2/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDQHBXPNBCITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473180
Record name Diethyl 5-methylpyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105151-48-2
Record name Diethyl 5-methylpyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl β-amino-β-ethoxycarbonylacrylate 18.7 g (0.1 mol), 2-methyl-2-propenal 7.5 g (0.107 mol), and glacial acetic acid 50 g were placed in a 100 ml four neck distillation flask with a reflux condenser and the temperature of the mixture was raised to 80° C. on an oil bath over a period of 1 hour. Then, the mixture was reacted at 80° to 85° C. for 5 hours. After completion of the reaction, the reaction mixture was distilled to give 6.8 g of 5-methyl-2,3-diethoxycarbonylpyridine (bp3.5 : 160° to 161° C.).
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
four
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Isopropyl alcohol 675 ml and 90% formic acid 61.5 g (1.20 mol) were placed in 1 liter four-neck flask equipped with a reflux condenser. After heating the content to 70° C., 2-methyl-2-propenal 84.3 g (1.20 mol) and ethyl β-amino-β-ethoxycarbonylacrylate 150 g (0.801 mol) were simultaneously added dropwise thereto over a period of 1 hour with air-bubbling and refluxed for 10 hours. After removing isopropyl alcohol, 400 ml of water was added thereto and neutralized with sodium bicarbonate. After standing at 65°-67° C., separated oil layer was concentrated under reduced pressure to obtain 200 g of oily substance, which was distilled under reduced pressure to give 95 g of 5-methyl-2,3-diethoxycarbonylpyridine.
Quantity
84.3 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step Two
Quantity
675 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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